molecular formula C15H9F3O B13088940 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

Cat. No.: B13088940
M. Wt: 262.23 g/mol
InChI Key: PKSDYHCGUDYFRK-UHFFFAOYSA-N
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Description

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organic compound with the molecular formula C15H9F3O and a molecular weight of 262.23 g/mol This compound is characterized by the presence of a phenoxy group and a trifluoropropynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of phenol with 1-bromo-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a variety of functionalized benzene derivatives .

Scientific Research Applications

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene involves its interaction with specific molecular targets and pathways. The phenoxy and trifluoropropynyl groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is unique due to the presence of both phenoxy and trifluoropropynyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .

Biological Activity

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organic compound characterized by a unique trifluoropropynyl substituent. Its molecular formula is C15H9F3OC_{15}H_9F_3O, and it has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group attached to a benzene ring, with an alkyne functional group that contains three fluorine atoms. The presence of the trifluoromethyl group enhances its reactivity and potential applications in various fields, including materials science and pharmaceuticals.

Property Value
Molecular FormulaC15H9F3OC_{15}H_9F_3O
Molecular Weight262.23 g/mol
CAS Number1227931-81-8
DensityN/A
Boiling PointN/A

Preliminary studies suggest that compounds with structures similar to this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoropropynyl moiety may enhance binding affinity to specific proteins or enzymes, potentially modulating biological processes.

Interaction Studies

Research indicates that the compound may exhibit significant interactions with voltage-gated sodium channels (VGSCs), similar to other fluorinated compounds. These interactions can lead to alterations in neuronal excitability and may have implications in the development of insecticides or therapeutic agents targeting neurological conditions.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds structurally related to this compound:

  • Insecticidal Activity : Research on related compounds has shown that they can act as effective insecticides by targeting VGSCs in pests such as Tetranychus urticae. These compounds can induce hyperactivity and paralysis in susceptible species, demonstrating their potential use in pest management strategies .
  • Therapeutic Potential : The unique structure of this compound may also allow for applications in medicinal chemistry. For instance, compounds with similar functionalities have been explored for their anti-cancer properties by inhibiting specific metabolic pathways involved in tumor growth .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Key Features Uniqueness
4-(Trifluoromethyl)phenolStructureSimple phenolic structureLacks alkyne functionality
4-(Trifluoromethyl)benzoic acidStructureContains carboxylic acid groupNo ether linkage
2-(Trifluoromethyl)anilineStructureAmino group instead of etherDifferent reactivity due to amine

The distinct combination of a phenoxy group with a trifluoropropynyl moiety sets this compound apart from others, contributing to its unique reactivity profile and potential applications.

Properties

Molecular Formula

C15H9F3O

Molecular Weight

262.23 g/mol

IUPAC Name

1-phenoxy-4-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C15H9F3O/c16-15(17,18)11-10-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H

InChI Key

PKSDYHCGUDYFRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CC(F)(F)F

Origin of Product

United States

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